molecular formula C4H10ClNO2 B6272721 1,3-dioxan-5-amine hydrochloride CAS No. 2059954-94-6

1,3-dioxan-5-amine hydrochloride

Cat. No.: B6272721
CAS No.: 2059954-94-6
M. Wt: 139.58 g/mol
InChI Key: YRIRHKJRTNUCFW-UHFFFAOYSA-N
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Description

1,3-Dioxan-5-amine hydrochloride is a versatile chemical compound with a unique structure that includes a dioxane ring and an amine group.

Preparation Methods

The synthesis of 1,3-dioxan-5-amine hydrochloride typically involves the reaction of 1,3-dioxane derivatives with amine precursors under specific conditions. One common method includes the use of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as a catalyst . This reaction can be carried out in situ, providing a straightforward route to the desired product. Industrial production methods often involve similar synthetic routes but are optimized for larger scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,3-Dioxan-5-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1,3-dioxan-5-amine hydrochloride involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. Additionally, the dioxane ring can participate in hydrophobic interactions, further modulating the compound’s effects .

Properties

CAS No.

2059954-94-6

Molecular Formula

C4H10ClNO2

Molecular Weight

139.58 g/mol

IUPAC Name

1,3-dioxan-5-amine;hydrochloride

InChI

InChI=1S/C4H9NO2.ClH/c5-4-1-6-3-7-2-4;/h4H,1-3,5H2;1H

InChI Key

YRIRHKJRTNUCFW-UHFFFAOYSA-N

Canonical SMILES

C1C(COCO1)N.Cl

Purity

95

Origin of Product

United States

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